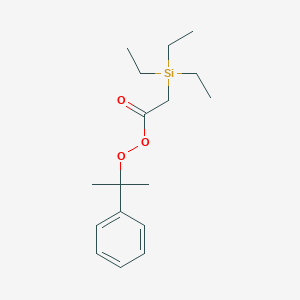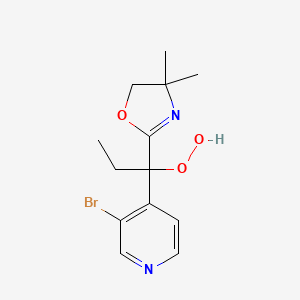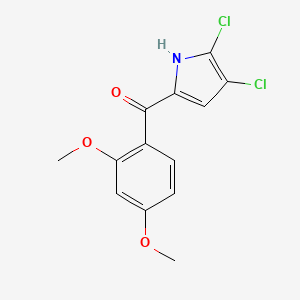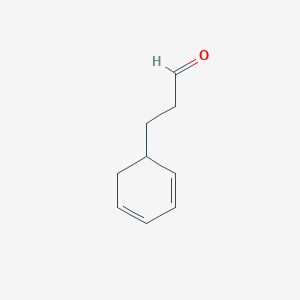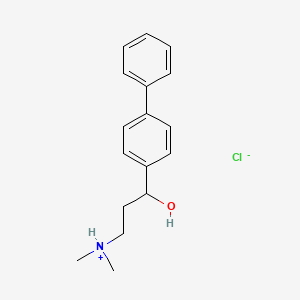
alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a biphenylmethanol structure. The hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride typically involves the following steps:
Formation of the Biphenylmethanol Core: This can be achieved through the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form 4-biphenylmethanol.
Introduction of the Dimethylaminoethyl Group: The biphenylmethanol is then reacted with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step involves nucleophilic substitution, where the hydroxyl group of the biphenylmethanol is replaced by the dimethylaminoethyl group.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Grignard reaction and subsequent nucleophilic substitution.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction reactions can target the biphenylmethanol core, converting it to biphenylmethane.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Biphenylmethane derivatives.
Substitution: Various substituted biphenylmethanol derivatives.
Applications De Recherche Scientifique
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The biphenylmethanol core can also participate in hydrophobic interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimetindene: Another compound with a similar dimethylaminoethyl group but different core structure.
Diphenhydramine: Contains a similar biphenylmethanol core but different substituents.
Chlorpheniramine: Shares the dimethylamino group but has a different aromatic core.
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-4-biphenylmethanol hydrochloride is unique due to its specific combination of the dimethylaminoethyl group and the biphenylmethanol core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
50910-17-3 |
|---|---|
Formule moléculaire |
C17H22ClNO |
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
[3-hydroxy-3-(4-phenylphenyl)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-18(2)13-12-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11,17,19H,12-13H2,1-2H3;1H |
Clé InChI |
YEZFJVSAKVXORX-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCC(C1=CC=C(C=C1)C2=CC=CC=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


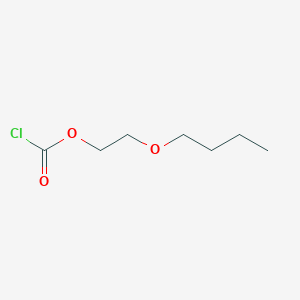
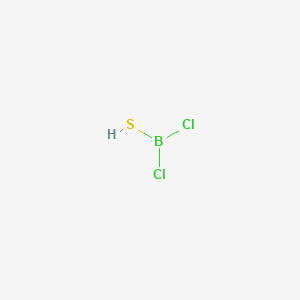
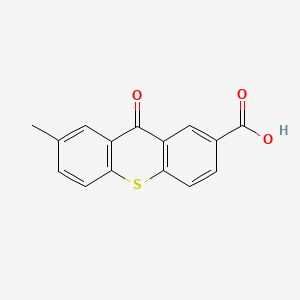
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
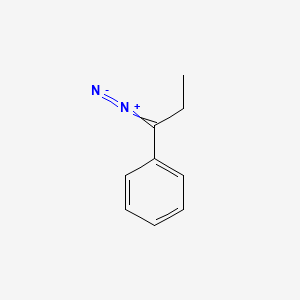
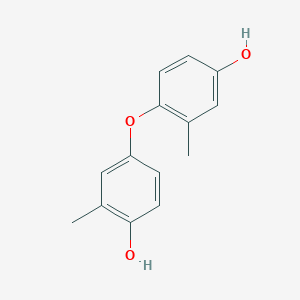
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)
